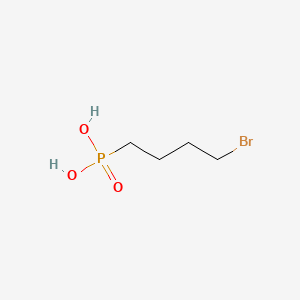

4-Bromobutylphosphonic acid

Vue d'ensemble

Description

4-Bromobutylphosphonic acid is an organophosphorus compound with the molecular formula C4H10BrO3P. It is characterized by the presence of a bromine atom attached to a butyl chain, which is further connected to a phosphonic acid group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobutylphosphonic acid typically involves the reaction of 4-bromobutanol with phosphorus trichloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The general reaction scheme is as follows:

4-Bromobutanol+Phosphorus trichloride→Intermediate→4-Bromobutylphosphonic acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromobutylphosphonic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.

Oxidation and Reduction Reactions: The phosphonic acid group can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines are commonly used under mild conditions.

Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.

Major Products:

Substitution Products: Depending on the nucleophile, products can include hydroxylated, aminated, or thiolated derivatives of butylphosphonic acid.

Oxidation Products: Oxidation can lead to the formation of phosphonic acid derivatives with higher oxidation states.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Bromobutylphosphonic acid is utilized in the development of bioactive compounds, particularly as a pro-drug or active pharmaceutical ingredient. Its structural similarity to phosphate groups enables it to mimic biological processes, which is crucial for drug design.

-

Case Study: Antiviral Agents

Research has shown that phosphonic acids can inhibit viral replication. For instance, derivatives similar to this compound have been investigated for their potential as antiretroviral agents, targeting HIV by disrupting viral enzyme activities . - Table 1: Bioactive Properties of Phosphonic Acids

Materials Science

In materials science, this compound is used for surface modification and functionalization of materials, particularly metal oxides and nanomaterials.

-

Case Study: Surface Functionalization

The compound has been employed to modify surfaces of titanium dioxide and other metal oxides, enhancing their properties for applications in catalysis and sensor technology. The phosphonic acid group facilitates strong adhesion to surfaces, improving the stability and functionality of coatings . -

Table 2: Applications in Materials Science

Material Type Application Effectiveness Metal Oxides Catalysis Enhanced Activity Nanoparticles Drug Delivery Systems Improved Targeting

Environmental Applications

Phosphonic acids, including this compound, have been explored for their role in environmental remediation and water treatment processes.

-

Case Study: Heavy Metal Sequestration

Research indicates that phosphonic acids can effectively bind heavy metals from wastewater, facilitating their removal and reducing environmental toxicity. This property is leveraged in developing sustainable water treatment technologies . -

Table 3: Environmental Remediation Applications

Application Type Target Contaminants Efficiency Heavy Metal Removal Lead, Cadmium High Binding Affinity

Mécanisme D'action

The primary mechanism of action of 4-Bromobutylphosphonic acid in PROTACs involves the recruitment of E3 ubiquitin ligases to target proteins. The compound acts as a linker, connecting the ligand for the E3 ligase to the ligand for the target protein. This facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby modulating its levels within the cell .

Comparaison Avec Des Composés Similaires

4-Bromobutylphosphonic acid derivatives: These include compounds with different substituents on the butyl chain or modifications to the phosphonic acid group.

Other Alkylphosphonic acids: Compounds such as methylphosphonic acid and ethylphosphonic acid share similar chemical properties but differ in their alkyl chain length and reactivity.

Uniqueness: this compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its role as a PROTAC linker also sets it apart from other alkylphosphonic acids, making it a valuable tool in targeted protein degradation research.

Activité Biologique

4-Bromobutylphosphonic acid (BBP) is a phosphonic acid derivative that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores the synthesis, mechanisms of action, and biological implications of BBP, supported by data tables and relevant case studies.

This compound is synthesized through various methods involving the bromination of butylphosphonic acid derivatives. The compound features a bromine atom attached to a butyl chain, which contributes to its reactivity and biological activity.

The biological activity of BBP primarily revolves around its role as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are critical in regulating cellular signaling pathways through the dephosphorylation of tyrosine residues on proteins. Aberrant phosphorylation has been implicated in various diseases, including cancer and diabetes .

Inhibition Mechanism

BBP acts as a covalent inhibitor, forming irreversible adducts with the active site of PTPs. This mechanism is characterized by:

- Nucleophilic attack : The bromide ion can be displaced in an reaction, leading to the formation of a stable covalent bond with the enzyme.

- Oxaphosphetane formation : An alternative pathway involves the formation of a three-membered oxaphosphetane-like intermediate, which subsequently leads to enzyme inactivation .

Biological Activity

The biological activity of this compound has been evaluated in various studies, showcasing its potential as a therapeutic agent.

Table 1: Biological Activity Summary

| Study | Biological Target | Activity | IC50 (µM) | Comments |

|---|---|---|---|---|

| Taylor et al. (2014) | Yop51 PTP | Inhibitor | Low mM | Specific for PTPs |

| Zhang et al. (2015) | YopH PTP | Irreversible Inhibitor | Comparable to BBP | Enhanced specificity with analog |

| Boivin et al. (2018) | PDGF receptor signaling | Probing agent | Not specified | Used in cancer cell model |

Case Studies

- Inhibition of Yop51 PTP : Taylor et al. demonstrated that BBP acts as a selective inhibitor for Yop51 at low millimolar concentrations. The study confirmed its specificity by showing no activity against alkaline phosphatase .

- Activity-Based Proteomic Probes : Zhang and colleagues developed a BBP analog that included an affinity tag (biotin), enhancing detection capabilities for phosphatase enzymes. This analog showed comparable activity to BBP but with improved specificity .

- Cancer Cell Models : Boivin et al. utilized BBP to monitor signaling pathways in angiomyolipoma cancer cells, demonstrating its utility in probing cellular mechanisms involved in tumor growth and progression .

Antibacterial Properties

In addition to its role as an enzyme inhibitor, this compound exhibits mild antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This property opens avenues for exploring BBP as a potential antimicrobial agent .

Propriétés

IUPAC Name |

4-bromobutylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BrO3P/c5-3-1-2-4-9(6,7)8/h1-4H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFARGAYPHUQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-14-3 | |

| Record name | (4-Bromobutyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.